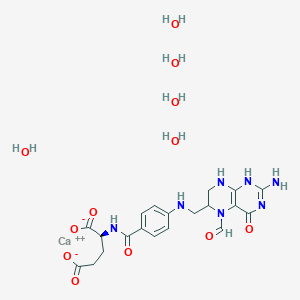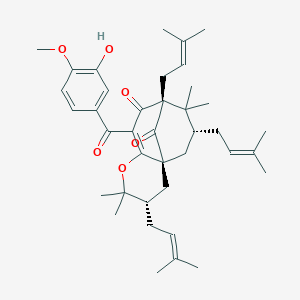
Unii-8bgq397Y39
Overview
Description
KKHA-761 is a potent D3 receptor antagonist with high 5-HT1A receptor affinity.
Scientific Research Applications
Nanoparticle Synthesis
Recent advancements in the liquid-phase synthesis of inorganic nanoparticles, as a part of chemical research, have significant implications for the scientific research applications of Unii-8bgq397Y39. These advancements are crucial due to their impact on various industrial and technological areas, including the electronics industry, where new materials have driven major shifts from vacuum tubes to semiconductors and miniaturized chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Educational Programs for Research Translation
The role of educational programs in translating basic scientific research into practical innovations is another relevant application. This involves developing and funding experiential learning and research in STEM innovation, invention, and entrepreneurship, which is crucial for creating socially beneficial businesses and practical applications of scientific research, including Unii-8bgq397Y39 (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Actinide Research
Surface science research focusing on the synthesis and spectroscopy studies of thin films, including those of actinides, has implications for Unii-8bgq397Y39. This research area involves utilizing techniques like X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES), which are critical for understanding the properties and applications of various compounds (Gouder, 1998).
Collaborative Computing Environments
The design of collaborative distributed computing environments, especially for large-scale scientific applications like the Unified Air Pollution Model (UNI-DEM), is significant for Unii-8bgq397Y39. These environments facilitate remote job submission, file transfer, and collaborative research, vital for advancing scientific understanding and applications (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Chemical Genetics in Cancer Research
The Initiative for Chemical Genetics by the National Cancer Institute showcases the significance of small molecules in accelerating the discovery of cancer-relevant probes. This initiative integrates various scientific disciplines, offering insights into the potential applications of Unii-8bgq397Y39 in cancer research and treatment (Tolliday et al., 2006).
Dual-Band Technology for Wireless Applications
The development of dual-band technology for wireless applications, particularly in the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band, has potential implications for the applications of Unii-8bgq397Y39 in telecommunications and wireless technologies (Li, Quintal, & Kenneth, 2004).
properties
Product Name |
Unii-8bgq397Y39 |
|---|---|
Molecular Formula |
C26H33N3O4 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
1-{4-[3-(3,4-Dimethoxy-phenyl)-isoxazol-5-yl]-butyl}-4-(2-methoxy-phenyl)-piperazine |
InChI |
InChI=1S/C26H33N3O4/c1-30-24-10-5-4-9-23(24)29-16-14-28(15-17-29)13-7-6-8-21-19-22(27-33-21)20-11-12-25(31-2)26(18-20)32-3/h4-5,9-12,18-19H,6-8,13-17H2,1-3H3 |
InChI Key |
GDILZWFRCXVWFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CCCCC3=CC(C4=CC=C(OC)C(OC)=C4)=NO3)CC2 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=C2)CCCCN3CCN(CC3)C4=CC=CC=C4OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KKHA761; KKHA 761; KKHA-761 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid](/img/structure/B531927.png)
![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B531987.png)
![4-[3-(o-Tolylmethyl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B532296.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide](/img/structure/B532541.png)


![(1R,9S)-11-(1-acetylpiperidin-4-yl)-5-[2-(morpholin-4-ylmethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B532736.png)


![Ethyl 8-bromo-2-isopropylaminomethyl-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B533060.png)

![N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide](/img/structure/B534596.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B534661.png)